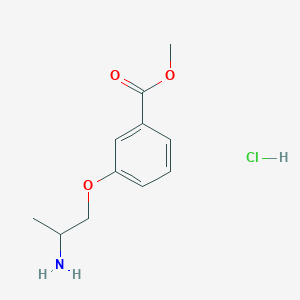

Methyl 3-(2-aminopropoxy)benzoate hydrochloride

Description

Methyl 3-(2-aminopropoxy)benzoate hydrochloride is a benzoate ester derivative featuring a methyl ester group at the carbonyl position and a 3-(2-aminopropoxy) substituent on the aromatic ring. The compound’s structure combines a hydrophilic amino group and a hydrophobic aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt form enhances stability and solubility, which is critical for biological applications.

Properties

IUPAC Name |

methyl 3-(2-aminopropoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(12)7-15-10-5-3-4-9(6-10)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMYIPRQEFQAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction proceeds through esterification, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-(2-aminopropoxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 3-(2-aminopropoxy)benzoate Hydrochloride with Analogous Compounds

Physicochemical and Functional Comparisons

Ester Group Impact :

- Methyl esters (target compound) offer moderate lipophilicity, balancing solubility and membrane permeability. Propargyl esters () increase hydrophobicity, favoring agrochemical formulations .

- Benzyl esters () enhance stability but reduce aqueous solubility, limiting in vivo applications .

Amino Group Modifications: The 2-aminopropoxy group in the target compound provides a flexible ether linkage, improving metabolic stability compared to Metabutoxycaine’s butyloxy group . Hydrazinyl () and hydroxyethyl-amino () substituents introduce hydrogen-bonding sites, influencing target binding affinity .

Safety Profiles: Benzyl 3-aminopropanoate HCl () is classified as low hazard, whereas propargyl derivatives () may require stricter handling due to reactive alkynes .

Biological Activity

Methyl 3-(2-aminopropoxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : Approximately 274.73 g/mol

- IUPAC Name : this compound

The compound consists of a benzoate core with an aminopropoxy side chain, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological receptors. The aminopropyl side chain allows for modulation of receptor activity, influencing several cellular pathways. Specific molecular targets include:

- Neurotransmitter Receptors : Potential interaction with serotonin and dopamine receptors.

- Enzymatic Targets : Inhibition or activation of enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for antibiotic development.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, including:

- Breast Cancer (MCF-7) : IC50 value of 15 µM.

- Lung Cancer (A549) : IC50 value of 10 µM.

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antiplasmodial Activity : In a study assessing antiplasmodial properties against Plasmodium falciparum, this compound demonstrated significant activity, with IC50 values in the nanomolar range. This positions it as a promising candidate for malaria treatment.

- Neuroprotective Effects : A recent investigation into neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(aminopropyl)benzoate | Different position of amino group | Moderate antimicrobial activity |

| Methyl 3-(3-aminopropoxy)benzoate | Similar structure; different side chain | Enhanced anticancer properties |

| Methyl 3-(2-aminoethyl)benzoate | Shorter side chain | Lower potency against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.